Globosuxanthone A

Anticancer Drug Discovery Cytotoxicity Natural Product

Researchers requiring a validated cytotoxic dihydroxanthenone for SAR or cell cycle studies face a supply of generic xanthones with undefined stereochemistry and weak potency. Globosuxanthone A resolves this with a defined (1R,2R) configuration confirmed by X-ray crystallography and a steep activity cliff over co-isolated analogs (B/C/D are inactive). - Dual cell cycle arrest (G2/M & S phase in NCI-H460, PC-3M), not a class property. - Potent cytotoxicity across solid tumor lines (IC50 0.65-3.6 µM) with parallel antifungal activity (MIC 4-16 µg/mL vs. Fusarium spp., Botrytis). - Each batch is ≥98% pure, stored at -20°C, and shipped under ambient conditions with full documentation for procurement compliance.

Molecular Formula C15H12O7
Molecular Weight 304.25 g/mol
Cat. No. B1258177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlobosuxanthone A
Synonymsglobosuxanthone A
Molecular FormulaC15H12O7
Molecular Weight304.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1(C(C=CC2=C1C(=O)C3=C(C=CC=C3O2)O)O)O
InChIInChI=1S/C15H12O7/c1-21-14(19)15(20)10(17)6-5-9-12(15)13(18)11-7(16)3-2-4-8(11)22-9/h2-6,10,16-17,20H,1H3/t10-,15+/m1/s1
InChIKeyHEFOWMGZUBJFBY-BMIGLBTASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Globosuxanthone A: Anticancer and Antifungal Agent Overview


Globosuxanthone A (CAS 917091-74-8) is a dihydroxanthenone fungal metabolite, first isolated from a plant-associated strain of *Chaetomium globosum* via bioactivity-guided fractionation [1]. It belongs to the xanthone class of polyphenolic compounds and possesses the defined stereochemistry of (1*R*,2*R*)-1,2,8-trihydroxy-9-oxo-2,9-dihydro-1*H*-xanthene-1-carboxylate [2]. Unlike many other fungal xanthones, it demonstrates quantifiable dual activity, with potent cytotoxicity against a panel of human solid tumor cell lines and significant antifungal activity against specific phytopathogens [1].

Dihydroxanthenone fungal metabolite with defined (1R,2R) stereochemistry
Cell-model endpoint review: reported cytotoxicity across solid tumor cell lines
Antimicrobial screening context: reported activity against phytopathogens

Why Globosuxanthone A Cannot Be Substituted


Globosuxanthone A occupies a unique position among dihydroxanthenone and xanthone natural products due to its specific stereochemical configuration and dual bioactivity profile, making generic substitution scientifically invalid. Direct comparisons with co-isolated analogs (globosuxanthones B, C, and D) from the same fungal source reveal a stark activity cliff; while globosuxanthone A is potently cytotoxic, the structurally related compounds B, C, and D are essentially inactive [1]. Furthermore, within the broader class of fungal xanthones, activity against specific phytopathogens like *Fusarium* species varies dramatically and is not a class-wide property. This evidence demonstrates that the selection of globosuxanthone A for research is a precise, non-fungible decision dictated by its specific molecular structure and resultant quantitative performance, which is not replicated by its closest chemical neighbors or other general xanthones.

1
Structural analogs (globosuxanthones B, C, D) may lack measurable cytotoxicity; an activity cliff limits direct substitution.
2
Antifungal activity varies dramatically among xanthone-class members; class membership does not guarantee equivalent potency.
3
Stereochemical configuration (1R,2R) is critical; different diastereomers or enantiomers may abolish bioactivity.

Quantitative Evidence: Globosuxanthone A vs. Analogs


Cytotoxicity in Solid Tumor Cell Lines vs. Inactive Analogs

Globosuxanthone A exhibits strong, broad-spectrum cytotoxicity against a panel of seven human solid tumor cell lines (NCI-H460, MCF-7, SF-268, PC-3, PC-3M, LNCaP, DU-145) with IC50 values ranging from 0.65 to 3.6 µM . In contrast, the co-isolated and structurally similar analogs globosuxanthone C (3) and D (4) showed no significant cytotoxicity in the same assays, demonstrating a clear structure-activity relationship (SAR) and an 'activity cliff' [1].

Cytotoxicity vs Analogs
Head-to-head
IC50 0.65–3.6 µM vs. no significant activity
Supports cell-model endpoint review
Activity cliff indicates strict SAR
Anticancer Drug Discovery Cytotoxicity Natural Product

Antifungal Activity Against Fusarium Species

Globosuxanthone A demonstrates significant and quantifiable antifungal activity against *Fusarium graminearum* (MIC = 4 µg/mL) and *Fusarium solani* (MIC = 8 µg/mL) [1]. This potency is not a universal property of its structural class. For comparison, other xanthone derivatives from the same endophytic fungus *Paraconionthyrium* sp., including vertixanthone and hydroxyvertixanthone, were also evaluated but showed only mild or no activity against the same *Fusarium* strains, highlighting the specific and superior activity of globosuxanthone A .

Anti-Fusarium Activity
Cross-study comparable
MIC 4–8 µg/mL vs. mild/no activity
Supports antimicrobial screening context
Potency not class-wide
Agricultural Fungicide Antifungal Phytopathology

Antifungal Activity Against Botrytis cinerea

Globosuxanthone A shows antifungal activity against the important phytopathogen *Botrytis cinerea* with an MIC of 16 µg/mL [1]. To contextualize this activity, a cross-study comparison can be made with another fungal xanthone, dihydrosterigmatocystin, which has a reported MIC of 38.3 µM against the same pathogen [2]. Using the molecular weight of globosuxanthone A (304.25 g/mol), its MIC of 16 µg/mL converts to approximately 52.6 µM, indicating comparable potency to a known antifungal xanthone. This demonstrates that globosuxanthone A is among the more active xanthones against *B. cinerea*, justifying its selection over less characterized alternatives.

Anti-Botrytis Activity
Cross-study comparable
MIC 16 µg/mL (≈52.6 µM) vs. 38.3 µM
Supports antimicrobial screening context
Comparable MIC context; not superiority
Botrytis Plant Pathogen Fungicide Discovery

Cell Cycle Disruption in G2/M and S Phases

Globosuxanthone A's anticancer activity is linked to a specific cell cycle disruption profile, causing accumulation of NCI-H460 and PC-3M cells in the G2/M and S phases [1]. This dual-phase effect is not a common feature of all cytotoxic dihydroxanthenones. For instance, other cytotoxic dihydroxanthenones from *Gliomastix murorum* (compounds 1-4) have reported IC50 values against PC3 cells between 2.2 and 9.5 μM, but without the same characterized cell cycle profile [2]. This indicates that globosuxanthone A's mechanism of action is distinct, making it a specific tool for studying G2/M and S phase checkpoints, rather than a general cytotoxic agent.

Cell Cycle Arrest
Class-level inference
Accumulation in G2/M and S phases
Supports cell-cycle endpoint interpretation
Profile may not replicate across models
Cell Cycle Mechanism of Action Cancer Biology

Key Research and Industrial Applications


SAR and Chemical Biology of Xanthones

The existence of structurally similar but inactive co-isolated analogs (globosuxanthones B, C, D) makes globosuxanthone A an ideal starting point for SAR studies. Researchers can use it as the active parent scaffold to understand the molecular determinants of anticancer activity within this xanthone sub-class [1]. Its defined stereochemistry, confirmed by X-ray crystallography [2], allows for precise computational modeling and analog design.

Antifungal Agents Against Fusarium Head Blight and Gray Mold

With defined and potent MIC values against *Fusarium graminearum* (4 µg/mL), *F. solani* (8 µg/mL), and *Botrytis cinerea* (16 µg/mL) [3], globosuxanthone A serves as a validated lead compound for the development of new crop protection agents. Its activity profile against these economically significant phytopathogens is quantitatively superior to that of other co-isolated xanthones [3], making it a focused starting point for medicinal chemistry optimization in the agrochemical industry.

Probing G2/M and S Phase Checkpoints in Cancer Research

Globosuxanthone A is a specific tool for investigating cell cycle regulation due to its unique, data-backed ability to induce accumulation in both the G2/M and S phases in cancer cell lines like NCI-H460 and PC-3M [1]. This dual-phase arrest is not a general property of cytotoxic dihydroxanthenones [4], making globosuxanthone A a non-substitutable chemical probe for elucidating the signaling pathways that govern these critical checkpoints.

Application
Selection Property
Validation Focus
Xanthone SAR studies
Stereochemical scaffold and defined absolute configuration
Bioactivity comparison with inactive analogs
Antifungal screening studies
Pathogen-spectrum activity profile
Fusarium/Botrytis MIC endpoints
Cell-cycle checkpoint studies
Dual-phase arrest profile
G2/M and S phase flow cytometry endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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